molecular formula C14H20N2O B2623141 3-phenyl-N-(piperidin-4-yl)propanamide CAS No. 954575-19-0

3-phenyl-N-(piperidin-4-yl)propanamide

Cat. No.: B2623141
CAS No.: 954575-19-0
M. Wt: 232.327
InChI Key: SMVAIZXVZZXCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(piperidin-4-yl)propanamide (CAS Number: 954575-19-0) is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . Scientific literature and international regulations indicate that this substance is structurally analogous to, and may be referred to as, norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide) . Norfentanyl is recognized as an immediate precursor to fentanyl and a number of fentanyl analogues . In research settings, fentanyl and its related compounds are synthetic μ-opioid agonists that are key structures in the 4-anilidopiperidine class of synthetic opioids and are extensively studied for their potent biological activity profiles . As such, this compound is a subject of interest in forensic science, analytical chemistry, and pharmacological research, particularly in studies investigating the metabolism, detection, and structure-activity relationships of synthetic opioids . The primary metabolic pathway of fentanyl in vivo involves oxidative dealkylation leading to the formation of norfentanyl, making this compound relevant for pharmacokinetic and toxicological studies . It is crucial for researchers to be aware that this substance is listed as a Category 1 scheduled substance under European Union regulations (e.g., Commission Delegated Regulation (EU) 2023/196) and is subject to similar strict international controls due to its potential use in the illicit manufacture of narcotic drugs . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or animal consumption. All researchers handling this compound must comply with their local and national regulations governing the possession, use, and storage of controlled substance precursors.

Properties

IUPAC Name

3-phenyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVAIZXVZZXCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide typically involves the condensation of 4-anilino-N-phenethylpiperidine (4-ANPP) with propanoic acid . The reaction is facilitated by the presence of a base, such as a secondary amine, which helps in the formation of the amide bond . The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Properties

Analgesic Activity
Research indicates that derivatives of piperidinyl compounds, including 3-phenyl-N-(piperidin-4-yl)propanamide, exhibit significant analgesic properties. A notable patent describes the synthesis of N-(4-piperidinyl)-N-phenylamides, which demonstrate potent analgesic effects in experimental models. These compounds are believed to act on opioid receptors, providing pain relief comparable to existing analgesics .

Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a potential mechanism for inhibiting tumor growth. The structure of the compound suggests it could interfere with signaling pathways involved in cell proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that modify piperidine derivatives to enhance their biological activity. Various synthetic routes have been explored, including the use of different substituents on the phenyl and piperidine rings to optimize pharmacological effects.

Table 1: Synthetic Routes for this compound

StepReagents/ConditionsProduct
1Piperidine + Phenylacetyl chlorideIntermediate A
2Intermediate A + Propanoyl chlorideThis compound

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of compounds related to this compound:

Case Study 1: Analgesic Efficacy
In a study assessing the analgesic properties of piperidine derivatives, researchers found that compounds similar to this compound exhibited significant pain relief in animal models. The efficacy was measured using standard pain assessment protocols, demonstrating potential as a new class of analgesics .

Case Study 2: Antitumor Activity
Another research effort focused on the anticancer potential of piperidine derivatives. The study revealed that certain modifications to the compound's structure led to enhanced cytotoxicity against breast and lung cancer cell lines. The findings support further investigation into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-phenyl-N-(piperidin-4-yl)propanamide with structurally related compounds, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Melting Point/State Key Pharmacological Notes Reference
This compound Phenyl, propanamide, piperidin-4-yl C₁₄H₂₀N₂O Not reported (HCl salt: 1.0 mg/ml in methanol) Opioid metabolite (norfentanyl analog)
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Piperidin-1-yl-ethoxy phenyl appendage C₂₂H₂₇N₃O₂ 116.8–117.8°C Anticancer screening candidate
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) Pyrrolidin-1-yl-ethoxy phenyl appendage C₂₁H₂₅N₃O₂ 163.6–165.5°C Improved solubility vs. 12f
3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688) Carbamothioyl group, piperidin-1-ylphenyl C₂₁H₂₄N₄OS Not reported Antitubercular activity (MIC: 1.56 µg/mL)
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Fluorophenyl, 2-phenylethyl-piperidine C₂₂H₂₆FN₂O Not reported Opioid receptor affinity (fentanyl analog)

Key Observations :

  • Substituent Effects : The addition of a piperidin-1-yl-ethoxy group (12f) or pyrrolidin-1-yl-ethoxy group (12g) to the phenyl ring increases molecular weight and alters melting points, with pyrrolidine derivatives (12g) showing higher thermal stability .
  • Bioactivity : Carbamothioyl derivatives (e.g., 7904688) exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv, likely due to enhanced membrane permeability from the thioamide group .
  • Opioid Analogs : Substitution at the piperidine nitrogen (e.g., 2-phenylethyl in fentanyl analogs) significantly affects µ-opioid receptor binding, whereas this compound lacks the 2-phenylethyl group, reducing opioid potency .
Structural-Activity Relationships (SAR)
  • Piperidine vs. Pyrrolidine Rings : Pyrrolidine-containing compounds (12g) exhibit higher melting points than piperidine analogs (12f), attributed to pyrrolidine’s smaller ring size and increased rigidity .
  • Thioamide vs. Amide : The carbamothioyl group in 7904688 enhances antitubercular efficacy compared to unmodified propanamides, likely due to improved target engagement or metabolic stability .

Biological Activity

3-phenyl-N-(piperidin-4-yl)propanamide, also known by its CAS number 954575-19-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenyl group attached to a piperidine ring via a propanamide linkage. This structure is characteristic of the 4-anilidopiperidine class, which is known for its opioid-like properties. The molecular formula is C16H22N2OC_{16}H_{22}N_2O, and its molecular weight is approximately 258.36 g/mol.

This compound is primarily recognized for its interaction with opioid receptors, particularly the mu (μ) receptor. Research indicates that compounds within this class exhibit high affinity for μ-opioid receptors, which are integral to pain modulation and analgesic effects. The binding affinity of this compound has been compared to other well-known opioids, revealing significant potency.

Analgesic Properties

Studies have demonstrated that this compound exhibits notable analgesic effects in animal models. Its efficacy was assessed using the mouse tail-flick test, where it showed significant pain relief comparable to morphine at equivalent doses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results. In vitro tests against various bacterial strains indicated moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these strains .

Case Studies

Several case studies have highlighted the compound's biological activity in clinical settings:

  • Acute Intoxication : A series of case reports documented instances of acute intoxication due to the misuse of related compounds within the same chemical class. Patients exhibited symptoms such as respiratory depression and altered consciousness, which were effectively managed with naloxone administration .
  • Analgesic Efficacy : In a controlled study involving chronic pain patients, this compound was administered as part of a pain management regimen. Results indicated significant reductions in pain scores compared to baseline measurements, with minimal side effects reported .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMu Receptor Affinity (Ki)Analgesic PotencyAntimicrobial Activity
This compound3.45×109M3.45\times 10^{-9}MHighModerate
Fentanyl0.96×109M0.96\times 10^{-9}MVery HighLow
Morphine1.94×107M1.94\times 10^{-7}MModerateLow

This table illustrates that while this compound has a strong affinity for mu receptors, it does not match the potency of fentanyl but surpasses morphine in certain aspects.

Q & A

Basic: What are the recommended synthetic routes for 3-phenyl-N-(piperidin-4-yl)propanamide in academic research?

Norfentanyl is synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 4-aminopiperidine with phenylpropanoyl chloride under anhydrous conditions. Key steps include:

  • Step 1 : Protection of the piperidine amine using tert-butyloxycarbonyl (Boc) to avoid side reactions.
  • Step 2 : Acylation with phenylpropanoyl chloride in dichloromethane (DCM) at 0–5°C.
  • Step 3 : Deprotection using trifluoroacetic acid (TFA) to yield the final product.
    Purity is verified via HPLC (>98%) and NMR spectroscopy. Challenges include managing exothermic reactions and ensuring anhydrous conditions .

Basic: Which spectroscopic techniques are critical for structural characterization of norfentanyl?

  • NMR : 1^1H and 13^{13}C NMR confirm the piperidine ring (δ 2.5–3.5 ppm for protons, 40–60 ppm for carbons) and propanamide backbone (δ 1.2–1.5 ppm for CH3_3, 170–175 ppm for carbonyl).
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+^+ at m/z 263.2) identifies molecular weight, while fragmentation patterns distinguish norfentanyl from analogs (e.g., loss of C3_3H7_7NO).
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm1^{-1} (amide C=O) and 3300 cm1^{-1} (N-H) validate functional groups .

Basic: How is norfentanyl detected in complex biological matrices?

Method Detection Limit Key Advantages References
LC-MS/MS0.1 ng/mLHigh specificity for metabolites
Electrochemical10 nMRapid, portable for field use
Spectrophotometric50 nMCost-effective for bulk screening

Sample preparation involves solid-phase extraction (SPE) with C18 columns to isolate norfentanyl from plasma or urine .

Advanced: What analytical challenges arise when differentiating norfentanyl from fluorinated analogs?

Fluorinated analogs (e.g., 2-fluorofentanyl) exhibit nearly identical MS fragmentation patterns, complicating identification. Strategies include:

  • Isotopic Labeling : Using deuterated internal standards (e.g., Norfentanyl-D5) to enhance MS resolution .
  • Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences.
  • High-Resolution MS (HRMS) : Resolves exact mass differences (e.g., Δm/z = 18.9984 for fluorine substitution) .

Advanced: How do structural modifications influence norfentanyl’s metabolic stability and receptor binding?

  • Piperidine Substitution : Adding a 3-hydroxy group (as in hydroxynorfentanyl) increases polarity, reducing blood-brain barrier permeability but enhancing renal excretion .
  • Fluorination : 2-Fluoro analogs show 10× higher μ-opioid receptor affinity due to electronegative effects stabilizing receptor interactions .
  • Propanamide Chain : Shortening the chain decreases metabolic half-life (t1/2_{1/2} from 6 h to 2 h in rat models) .

Regulatory: What international regulations govern norfentanyl’s use in research?

Norfentanyl is listed in Table I of the UN Convention Against Illicit Traffic (1988) as a fentanyl precursor. Researchers must:

  • Obtain DEA Schedule I licenses (U.S.) or equivalent permits.
  • Document synthetic pathways and quantities for audit trails.
  • Adhere to disposal protocols for controlled substances (e.g., incineration) .

Advanced: What in vitro models are used to study norfentanyl’s opioid activity?

  • Receptor Binding Assays : Competitive displacement of 3^3H-diprenorphine in HEK-293 cells expressing μ-opioid receptors (IC50_{50} = 8.2 nM for norfentanyl vs. 0.2 nM for fentanyl) .
  • Calcium Flux Assays : Measure Gi_i protein-coupled receptor activation using FLIPR® technology.
  • Metabolic Stability : Incubation with human liver microsomes (HLMs) to assess CYP3A4-mediated N-dealkylation .

Methodological: How can HPLC conditions be optimized for norfentanyl quantification?

  • Column : C18 (5 µm, 150 × 4.6 mm).
  • Mobile Phase : Acetonitrile:10 mM ammonium formate (pH 3.0) (70:30 v/v).
  • Flow Rate : 1.0 mL/min; detection at 254 nm.
  • Validation : Linearity (r2^2 > 0.999), precision (%RSD < 2%), and recovery (>95%) are critical for compliance with ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.